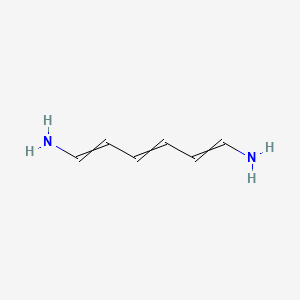
Hexa-1,3,5-triene-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-1,3,5-triene-1,6-diamine is an organic compound characterized by a conjugated system of three double bonds and two amine groups at the terminal positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-1,3,5-triene-1,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-hexatriene, which can be obtained through the dehydrohalogenation of 1,5-dibromo-3-pentene.
Amination Reaction: The 1,3,5-hexatriene is then subjected to an amination reaction using ammonia or primary amines under catalytic conditions to introduce the amine groups at the terminal positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of 1,3,5-hexatriene in the presence of ammonia.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hexa-1,3,5-triene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Saturated amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Hexa-1,3,5-triene-1,6-diamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.
Biological Studies: Utilized in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism by which Hexa-1,3,5-triene-1,6-diamine exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The conjugated system allows for electron delocalization, which can influence redox reactions and signal transduction pathways in biological systems.
Comparación Con Compuestos Similares
Hexa-1,3,5-triene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Hexa-1,3,5-triene-1,6-diol: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
1,3,5-Hexatriene-1,6-dicarboxylic acid:
Uniqueness: Hexa-1,3,5-triene-1,6-diamine is unique due to the presence of both a conjugated system and terminal amine groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Número CAS |
144489-43-0 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
hexa-1,3,5-triene-1,6-diamine |
InChI |
InChI=1S/C6H10N2/c7-5-3-1-2-4-6-8/h1-6H,7-8H2 |
Clave InChI |
UATXTPKGBXKREO-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=CN)C=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


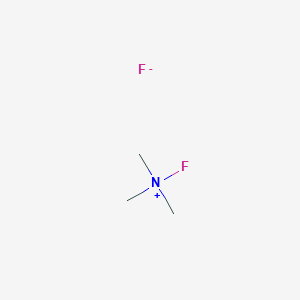
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
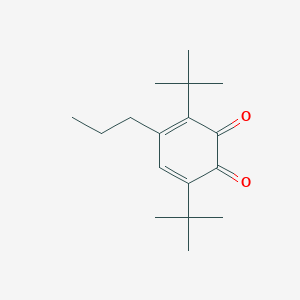
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
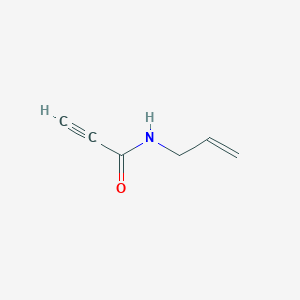
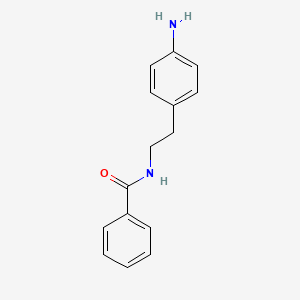
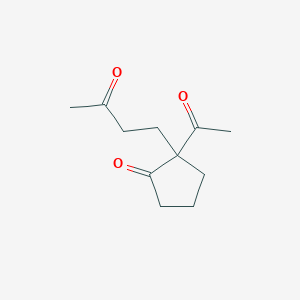

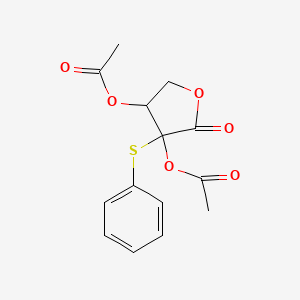
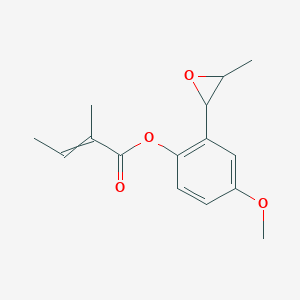

![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
